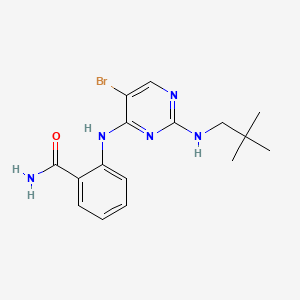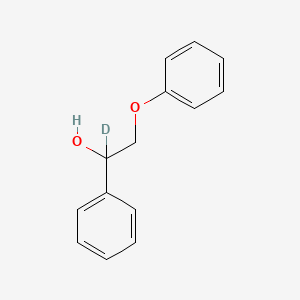
2-Phenoxy-1-phenylethanol-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-phenylethanol-d1 is a deuterium-labeled compound, which means one of the hydrogen atoms in the molecule is replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d1 typically involves the deuterium labeling of 2-Phenoxy-1-phenylethanol. One common method includes the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate in acetone, followed by reduction with sodium borohydride in methanol . The deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1-phenylethanol-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1-phenylethanol-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1-phenylethanol-d1 involves its interaction with various molecular targets and pathways. The deuterium labeling can affect the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart . The specific pathways and targets depend on the context of its use in research or applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 1-Phenoxy-2-propanol
- 2-Amino-1-phenylethanol
- 1-Phenylethanol-2-13C
Uniqueness
2-Phenoxy-1-phenylethanol-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and metabolic stability, making it a valuable tool in various scientific studies .
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
1-deuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D |
Clave InChI |
GSBICRJXEDSPTE-FCFVPJCTSA-N |
SMILES isomérico |
[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


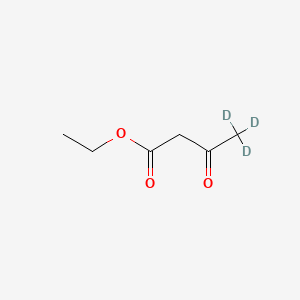
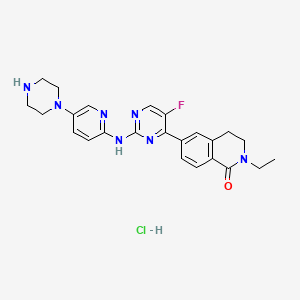
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
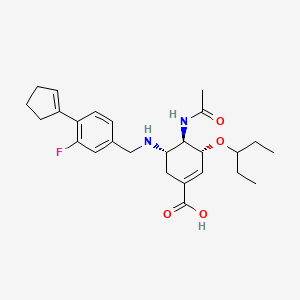
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
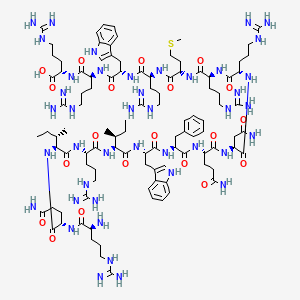


![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)

